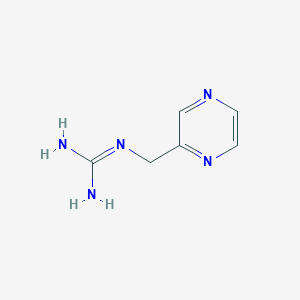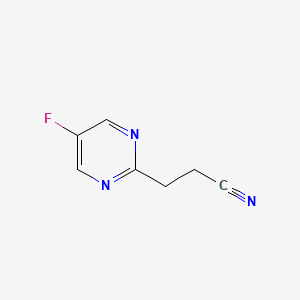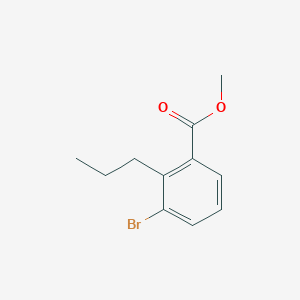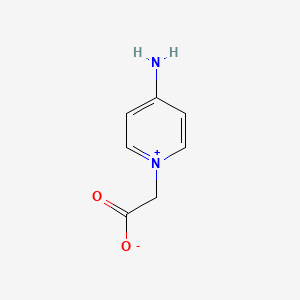
1-(2-Pyrazinylmethyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyrazinylmethyl)guanidine is a chemical compound that features a guanidine group attached to a pyrazine ring through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Pyrazinylmethyl)guanidine can be synthesized through a multi-step process involving the reaction of pyrazine derivatives with guanidine precursors. One common method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis approach. This method provides efficient access to diverse guanidines under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis and catalytic guanylation reactions are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Pyrazinylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at the pyrazine ring or the guanidine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce reduced guanidine derivatives .
Aplicaciones Científicas De Investigación
1-(2-Pyrazinylmethyl)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with biocidal and catalytic properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Pyrazinylmethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting their structure and function .
Comparación Con Compuestos Similares
N,N’-Disubstituted Guanidines: These compounds share the guanidine functionality and have similar applications in catalysis and medicinal chemistry.
Thiourea Derivatives: These compounds are used as guanidylating agents and have similar reactivity patterns.
Cyclic Guanidines: Compounds such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have similar biological activities and applications.
Uniqueness: 1-(2-Pyrazinylmethyl)guanidine is unique due to its specific structure, which combines the properties of the pyrazine ring and the guanidine group. This combination allows for versatile reactivity and a wide range of applications in different fields .
Propiedades
Fórmula molecular |
C6H9N5 |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
2-(pyrazin-2-ylmethyl)guanidine |
InChI |
InChI=1S/C6H9N5/c7-6(8)11-4-5-3-9-1-2-10-5/h1-3H,4H2,(H4,7,8,11) |
Clave InChI |
GQKKELXYSHLSFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Methyl-2-cyclohexen-1-yl)sulfonyl]benzene](/img/structure/B15332447.png)







![7-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15332495.png)
![5,7-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332500.png)
![(S)-5-[4-Chloro-3-(trifluoromethyl)phenyl]-6-methyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one](/img/structure/B15332508.png)

![3-[4-(Dimethylamino)phenyl]-2-oxopropanoic acid](/img/structure/B15332513.png)

